Product packaging for 2-(Pyridin-2-yloxy)propanoic acid(Cat. No.:CAS No. 168844-45-9)

2-(Pyridin-2-yloxy)propanoic acid

Cat. No.: B106005
CAS No.: 168844-45-9
M. Wt: 167.16 g/mol
InChI Key: INLOHHUITHYIOO-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)propanoic acid is a chemical compound belonging to the class of pyridyloxy-propanoic acid derivatives. Compounds within this structural family have been investigated for various specialized applications, including their potential use as intermediates in organic synthesis and in the development of agrochemicals . For instance, structurally related esters of 2-pyridyloxyphenoxypropanoic acids are documented in patent literature for their properties . As a building block, this compound offers researchers a versatile template for further chemical modification and exploration into structure-activity relationships. The propanoic acid chain attached to a pyridyloxy ring system is a key feature seen in several biologically active molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet prior to use and handle the material appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B106005 2-(Pyridin-2-yloxy)propanoic acid CAS No. 168844-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLOHHUITHYIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168844-45-9
Record name 2-(pyridin-2-yloxy)propanoic acid
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Synthetic Methodologies for 2 Pyridin 2 Yloxy Propanoic Acid and Its Structural Analogues

Strategic Approaches to Ether Linkage Formation in Pyridyloxyl Propanoic Acids

The critical step in constructing pyridyloxyl propanoic acids is the formation of the ether bond between the pyridine (B92270) ring and the propanoic acid side chain. The two main strategies to achieve this are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for forming the pyridyloxy ether linkage. masterorganicchemistry.comchadsprep.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a good leaving group. masterorganicchemistry.com The pyridine ring is inherently electron-deficient, which facilitates this type of reaction.

In the context of synthesizing 2-(pyridin-2-yloxy)propanoic acid, the most common SNAr approach is the Williamson ether synthesis. youtube.compressbooks.publibretexts.org This method involves the reaction of an alkoxide nucleophile with a suitable electrophile. youtube.comlibretexts.org Two primary pathways are viable:

Pathway A: The sodium or potassium salt of 2-hydroxypyridine (B17775) (acting as the nucleophile) reacts with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate), where the halogen serves as the leaving group.

Pathway B: The alkoxide of a 2-hydroxypropanoate ester attacks a pyridine ring bearing a leaving group at the 2-position, such as 2-chloropyridine (B119429) or 2-fluoropyridine. youtube.com

The reactivity of halopyridines in SNAr reactions is a key consideration. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (2-position) and para (4-position) carbons. masterorganicchemistry.com This makes 2-halopyridines effective substrates for this transformation. youtube.com However, the disruption of aromaticity during the formation of the intermediate Meisenheimer complex means that these reactions can be slow and often require heat to proceed to completion. youtube.com

Table 1: Key Features of Nucleophilic Aromatic Substitution for Pyridyloxy Ether Synthesis

FeatureDescriptionReference
General Mechanism SNAr (Addition-Elimination) masterorganicchemistry.comchadsprep.com
Common Substrates 2-Halopyridines (e.g., 2-chloropyridine) and alkoxides youtube.com
Nucleophile Typically an alkoxide derived from a 2-hydroxypropanoate ester or 2-hydroxypyridine youtube.comlibretexts.org
Activating Factor The electron-withdrawing nature of the pyridine nitrogen atom masterorganicchemistry.com
Reaction Conditions Often requires elevated temperatures to overcome the energy barrier of disrupting aromaticity youtube.com

Catalyzed Cross-Coupling Reactions (e.g., Rhodium-catalyzed heteroaryl exchange reactions)

More advanced and milder methods for forming C-O bonds involve transition metal catalysis. Rhodium-catalyzed cross-coupling reactions, specifically heteroaryl exchange reactions, have emerged as a powerful tool for synthesizing unsymmetrical di(heteroaryl) ethers and related structures. These reactions can proceed under conditions that might be incompatible with traditional SNAr methods.

In this strategy, a rhodium complex catalyzes the exchange between a heteroaryl ether and another functional group. For instance, a rhodium catalyst can facilitate the reaction of an aryl 2-pyridyl ether with various reagents, leading to the cleavage of the C(aryl)-O bond and the formation of a new bond. While often used for C-C or C-N bond formation, similar principles can be applied to the synthesis of complex ethers. Research has shown that rhodium complexes can catalyze the conversion of C-O bonds in heteroaryl aryl ethers to C-F bonds or participate in exchange reactions to create novel unsymmetrical ethers. researchgate.net This methodology offers a distinct approach from classical nucleophilic substitution and broadens the scope for creating diverse pyridyloxy structures.

Synthesis of the this compound Core

The assembly of the final molecule can be approached through direct routes that form the complete structure in one key step or through precursor-based methods that involve subsequent chemical modifications.

Direct Synthetic Routes

Direct synthesis typically employs the Williamson ether synthesis as the main bond-forming reaction. This involves reacting the two key fragments, a pyridine precursor and a propanoic acid precursor, to directly assemble the target molecule's core structure.

A common direct route involves the reaction of the sodium salt of 2-hydroxypyridine with an ethyl 2-bromopropanoate. The resulting ester, ethyl 2-(pyridin-2-yloxy)propanoate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Table 2: Example of a Direct Synthetic Route

StepReactantsReagents/ConditionsProduct
1. Ether Formation 2-Hydroxypyridine, Ethyl 2-bromopropanoate1. Sodium Hydride (NaH) in THF2. HeatEthyl 2-(pyridin-2-yloxy)propanoate
2. Hydrolysis Ethyl 2-(pyridin-2-yloxy)propanoate1. NaOH (aq), Ethanol2. HCl (aq) to acidifyThis compound

This approach is straightforward but relies on the careful selection of reaction conditions to ensure high yields and minimize side reactions, such as elimination, especially when using secondary halides. libretexts.org

Precursor-Based Synthesis and Derivatization

An alternative strategy involves synthesizing a precursor molecule and then modifying it in subsequent steps to install the propanoic acid functionality. This multi-step approach can be advantageous if direct routes are inefficient or if starting materials for a precursor are more readily available.

One possible precursor-based route could involve:

Synthesis of a Precursor Ether: Reaction of 2-chloropyridine with ethylene (B1197577) glycol to form 2-(pyridin-2-yloxy)ethanol (B1357080).

Oxidation: Oxidation of the primary alcohol in 2-(pyridin-2-yloxy)ethanol to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, KMnO₄, or a more selective modern reagent like TEMPO).

This method separates the ether bond formation from the establishment of the carboxylic acid group, which can sometimes offer better control over the reaction and purification process.

Asymmetric Synthesis and Stereoselective Preparation of Chiral Variants

The propanoic acid portion of this compound contains a stereocenter at the C2 position, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer, known as asymmetric synthesis, is crucial for applications where biological activity is stereospecific. rsc.org

Several strategies can be employed to achieve stereoselectivity:

Use of a Chiral Substrate: The most direct method is to start with an enantiomerically pure precursor. For example, using (S)-2-chloropropionic acid or its corresponding ester in a Williamson ether synthesis with 2-hydroxypyridine would, assuming the reaction proceeds with inversion of configuration typical for an SN2 mechanism, yield (R)-2-(pyridin-2-yloxy)propanoic acid. This approach transfers the chirality from the starting material to the product. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemistry of a reaction. york.ac.uk For example, an achiral propanoic acid derivative could be attached to a chiral auxiliary. Subsequent alkylation or other modification to create the ether linkage would proceed diastereoselectively. Finally, the auxiliary is removed to yield the enantiomerically enriched product. york.ac.ukyoutube.com

Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material. researchgate.net For instance, a racemic mixture of this compound esters could be subjected to hydrolysis with a chiral enzyme (a lipase) that selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. researchgate.net

Catalytic Asymmetric Synthesis: Advanced methods use a chiral catalyst to control the stereochemical outcome of a reaction. rsc.orgrsc.org For example, a rhodium catalyst paired with a chiral ligand could potentially be used in a coupling reaction to form the C-O bond asymmetrically. researchgate.netrsc.org

Table 3: Approaches for Asymmetric Synthesis

StrategyPrincipleExample ApplicationReference
Chiral Pool Synthesis Utilizes an enantiomerically pure starting material.Reaction of 2-hydroxypyridine with (S)-ethyl 2-chloropropionate. mdpi.com
Chiral Auxiliary A removable chiral group directs the stereochemical outcome of a key reaction step.Attaching a chiral auxiliary (e.g., Evans oxazolidinone) to the propionyl group before ether formation. york.ac.uk
Kinetic Resolution Differentiating between two enantiomers in a racemic mixture by reacting one faster than the other.Enantioselective esterification or hydrolysis of a racemic mixture catalyzed by a chiral catalyst or enzyme. researchgate.net
Catalytic Asynthesis A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.Rhodium-catalyzed asymmetric C-O bond formation using a chiral phosphine (B1218219) ligand. rsc.orgrsc.org

Enantioselective Approaches to the Chiral Center

The biological activity of aryloxyalkanoic acid derivatives is often enantiomer-specific, making the stereocontrolled synthesis of the chiral center paramount. While direct asymmetric synthesis of this compound is not extensively detailed, methods developed for its structural analogues provide a clear blueprint for achieving enantioselectivity.

A prominent strategy involves the chemoenzymatic synthesis of substituted aryloxyalkanoic acids. This approach can utilize a biocatalytic asymmetric reduction of a carbon-carbon double bond as the key step. By employing an appropriate biocatalyst, such as an old yellow enzyme (OYE) homologue, either enantiomer of the final product can be selectively produced with good yield and moderate to high enantiomeric excess. researchgate.net This method is advantageous as it often relies on simple, commercially available starting materials and can be performed with crude cell lysates, obviating the need for purified enzymes or chromatographic separation. researchgate.net

Organocatalysis presents another powerful tool for establishing chirality. For instance, the enantioselective synthesis of related chiral heterocyclic structures like benzoxaboroles has been achieved through an asymmetric oxa-Michael addition. nih.govrsc.org This reaction is triggered by chiral bifunctional organocatalysts, such as those based on cinchona alkaloids, and can furnish products with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Such strategies, involving the enantioselective cyclization or addition to a prochiral substrate, could be adapted for the asymmetric synthesis of the this compound scaffold.

Resolution Techniques for Racemic Mixtures

When enantioselective synthesis is not employed, the separation of racemic mixtures becomes necessary. Kinetic resolution, both enzymatic and chemical, is a widely adopted technique for this purpose.

Enzymatic Kinetic Resolution (EKR): Lipases are frequently used enzymes for the kinetic resolution of racemic aryloxypropanoic acids and their esters. These enzymes can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For example, lipase (B570770) from Aspergillus oryzae has been effectively used for the enantioselective resolution of (R, S)-2-phenoxy-propionic acid methyl ester. By immobilizing the enzyme on a solid support, its stability and reusability can be significantly enhanced, making the process more industrially viable.

Table 1: Lipase-Catalyzed Kinetic Resolution of Aryloxypropanoic Acid Analogs

Enzyme Source Substrate Conversion (%) Enantiomeric Excess (ee)
Pseudomonas fluorescens rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate ~50% >99% (for both R-alcohol and S-acetate)
Thermomyces lanuginosus rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate ~50% >99% (for both R-alcohol and S-acetate)
Aspergillus oryzae (R,S)-2-Phenoxy-propionic acid methyl ester 50.8% 99.5%

Chemical Resolution: An alternative to enzymatic methods is the formation of diastereomeric salts. A racemic carboxylic acid can be reacted with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with acid to regenerate the pure enantiomers of the carboxylic acid. This classical method remains a staple in both laboratory and industrial-scale resolutions.

Chiral High-Performance Liquid Chromatography (HPLC) is another direct method for the separation of enantiomers. Using a chiral stationary phase (CSP), racemic mixtures can be resolved into their constituent enantiomers, which is also a valuable tool for determining the enantiomeric purity of a sample.

Advanced Synthetic Transformations Leading to Functionalized Derivatives

Starting from the core this compound scaffold, a multitude of derivatives can be accessed through advanced synthetic transformations. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

Substituent Effects and Introduction on the Pyridine Ring

The electronic properties of the pyridine ring are key to the formation of the ether linkage and can be modulated by introducing various substituents. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). youtube.com A halogen, such as chlorine at the 2-position of the pyridine ring, can be displaced by the hydroxyl group of a lactate (B86563) derivative in the presence of a base to form the desired ether bond.

The reactivity of the pyridine ring can be enhanced by the introduction of electron-donating groups, which can increase the nucleophilicity of the ring nitrogen and affect the regioselectivity of further reactions. youtube.com Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. Methods for introducing substituents onto the pyridine ring are varied and include:

Palladium-catalyzed cross-coupling reactions: These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. For instance, coupling of 2-halopyridines with alcohols can be achieved to synthesize pyridine ether derivatives. researchgate.net

Regioselective hydroxylation: Biotransformation using specific microorganisms can achieve regioselective hydroxylation of pyridine carboxylic acids, offering a green alternative to traditional chemical methods. nih.gov For example, Ralstonia/Burkholderia sp. can hydroxylate nicotinic acid derivatives at the C2 position. nih.gov

Scaffold Diversity through Analog Design

To explore a wider chemical space and discover compounds with improved properties, the core scaffold of this compound can be significantly altered. This "scaffold hopping" approach involves replacing the pyridine ring or the propanoic acid linker with other chemical moieties to create novel structural analogues. nih.gov

Examples of such strategies include:

Replacement of the Pyridine Ring: The pyridine ring can be replaced with other heterocyclic systems like pyrimidine (B1678525), benzothiazole, or quinoxaline (B1680401) to generate new families of compounds. mdpi.comresearchgate.netresearchgate.net For example, derivatives of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acids have been synthesized and evaluated for their biological activities. researchgate.net

Fusion of Rings: Creating fused ring systems can lead to more rigid and conformationally constrained analogues. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized, representing a significant structural departure from the parent compound. bldpharm.com These modifications aim to identify novel scaffolds that may exhibit different modes of action or improved selectivity. nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to reduce environmental impact and improve efficiency.

Biocatalysis: The use of enzymes, as discussed in the context of enantioselective synthesis and resolution, is a cornerstone of green chemistry. researchgate.netnih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and reduce the need for protecting groups and the generation of hazardous waste. The enzymatic synthesis of pyridine esters using immobilized lipases like Novozym 435 in solvents like n-hexane exemplifies this approach, offering high yields and catalyst recyclability. nih.gov

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reacting reagents that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. This method can enhance reaction rates, improve yields, and minimize the use of harsh organic solvents. The synthesis of related aryloxypropionic acids has been successfully achieved using PTC, where a phase-transfer catalyst shuttles a reactant from the aqueous phase to the organic phase, facilitating the reaction. google.commdpi.com This simplifies product separation and can lead to a more cost-effective and environmentally friendly process. google.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in a solventless system, minimizes the environmental impact associated with volatile organic compounds (VOCs). For instance, the synthesis of flunixin, a 2-(arylamino)nicotinic acid derivative, has been reported using boric acid as a catalyst under solvent-free conditions, leading to high yields and simple work-up procedures. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 2 Yloxy Propanoic Acid Scaffolds

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for modifications, readily undergoing reactions such as esterification and amidation, as well as decarboxylation under specific conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-(pyridin-2-yloxy)propanoic acid can be converted to esters and amides, which are crucial transformations in medicinal chemistry for modifying a compound's physicochemical properties. rsc.org Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. Similarly, amidation can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. youtube.com

A notable method for both esterification and amidation involves the use of 2-pyridinesulfonyl fluoride (B91410), which facilitates the reaction under mild conditions through the in situ generation of an acyl fluoride intermediate. rsc.org This one-pot synthesis method offers an efficient route to a variety of amide and ester derivatives. rsc.org Furthermore, 2-pyridone and its derivatives have been shown to act as effective tautomeric catalysts in ester-amide exchange reactions, particularly with activated esters like 4-nitrophenyl acetate. chemrxiv.org

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Product Type Catalyst/Reagent
This compound Alcohol Ester Acid catalyst
This compound Amine Amide Coupling agent
Carboxylic acid Amine/Alcohol Amide/Ester 2-Pyridinesulfonyl fluoride
4-Nitrophenyl acetate Primary amine Amide 2-Pyridone

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for this class of compounds. vedantu.com The ease of decarboxylation is highly dependent on the substitution pattern of the pyridine (B92270) ring and the reaction conditions. Generally, heating is required to induce decarboxylation. masterorganicchemistry.com

The mechanism often proceeds through a cyclic transition state, particularly if there is a carbonyl group at the beta-position to the carboxylic acid, which is not the case for the parent this compound. masterorganicchemistry.comkhanacademy.org However, for pyridinecarboxylic acids, the mechanism can be more complex. For instance, the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is thought to proceed via a mechanism involving a zwitterionic intermediate. researchgate.netsci-hub.se The presence of substituents on the pyridine ring can influence the rate of decarboxylation by affecting the stability of intermediates. researchgate.net Both electron-withdrawing and electron-releasing substituents at the 3-position of picolinic acid have been found to accelerate decarboxylation. researchgate.netsci-hub.se In aqueous solutions, water can play a crucial role by forming a hydrogen-bonded bridge, facilitating the reaction. researchgate.netsci-hub.se

Catalysts, such as various metal ions (Cu(II), Pd(II), Ag(I), Ni(II)), can also promote decarboxylation, often through the formation of metal complexes. nih.gov

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is an aromatic heterocycle that can undergo substitution reactions, and its nitrogen atom possesses basic and nucleophilic properties.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comyoutube.compearson.com This deactivation is further enhanced in acidic conditions, as the nitrogen atom becomes protonated. youtube.com Any electrophilic attack that does occur is directed to the meta-position (C-3 and C-5) relative to the nitrogen. youtube.comyoutube.com To enhance the reactivity of the pyridine ring towards electrophiles, activating groups can be introduced, or the reaction can be carried out on the corresponding pyridine N-oxide. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the ortho (C-2) and para (C-4) positions relative to the nitrogen. youtube.comyoutube.comnih.govpearson.com A leaving group, such as a halogen, at these positions can be readily displaced by a nucleophile. youtube.com The intermediate formed during NAS is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.com

Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. nih.gov It can be protonated by acids to form pyridinium (B92312) salts. youtube.com The nitrogen can also react with alkyl halides in a process known as the Menshutkin reaction to form quaternary pyridinium salts. nih.gov The reactivity of the nitrogen can be influenced by the solvent, with studies on pyridine carboxylic acids showing that reaction rates can be dependent on the solvent's protic or aprotic nature. researchgate.netresearchgate.net The formation of pyridine N-oxides, by treating the pyridine with an oxidizing agent like a peroxy acid, is a common strategy to modify the reactivity of the ring, often activating it for subsequent reactions. youtube.comrsc.org

Cleavage and Stability of the Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) or strong reducing agents. The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the adjacent carbon atom. The stability of this linkage is an important consideration in the design of synthetic routes and the application of these compounds.

Table 2: Summary of Reactivity

Functional Group Reaction Type Key Features
Carboxylic Acid Esterification/Amidation Can be achieved with standard methods or specialized reagents like 2-pyridinesulfonyl fluoride. rsc.org
Carboxylic Acid Decarboxylation Often requires heat; mechanism and rate are influenced by substituents and catalysts. researchgate.netnih.gov
Pyridine Ring Electrophilic Aromatic Substitution Deactivated ring, substitution occurs at C-3 and C-5. youtube.comyoutube.com
Pyridine Ring Nucleophilic Aromatic Substitution Activated at C-2 and C-4, especially with a good leaving group. youtube.comyoutube.com
Pyridine Nitrogen Protonation/Alkylation Basic and nucleophilic, forms pyridinium salts. youtube.comnih.gov
Ether Linkage Cleavage Generally stable, can be cleaved by strong acids or reducing agents.

Exploration of Reaction Mechanisms in Derivative Synthesis

The this compound scaffold can be modified to create a diverse range of derivatives. Advanced catalytic methods have been developed to functionalize this structure through various reaction mechanisms.

Rhodium catalysts have proven effective in mediating the exchange of heteroaryl groups in molecules containing a pyridyloxy moiety. This reaction allows for the synthesis of unsymmetrical di(heteroaryl) ethers by cleaving the stable carbon-oxygen bond of the ether. lookchem.comthieme-connect.com The mechanism involves the rhodium catalyst activating the C(aryl)-O bond of an aryl 2-pyridyl ether. nih.gov The presence of the sp2 nitrogen atom at the 2-position of the pyridine ring is crucial for this activation. nih.gov

In a typical reaction, a heteroaryl aryl ether (like a 2-phenoxypyridine (B1581987) derivative) reacts with a heteroaryl ester in the presence of a rhodium catalyst, such as RhH(PPh₃)₄, leading to an equilibrium exchange of the heteroaryl groups. lookchem.comthieme-connect.com This method is advantageous as it does not require the use of strong bases and can be applied to a wide variety of five- and six-membered heteroarenes, yielding diverse unsymmetrical di(heteroaryl) ethers. lookchem.comresearchgate.net Furthermore, these heteroaryl aryl ether substrates can themselves be synthesized from activated diaryl ethers using a similar rhodium-catalyzed exchange reaction. lookchem.com

Decarboxylative cross-coupling reactions offer a powerful method for forming new carbon-carbon bonds by using carboxylic acids as readily available starting materials. wikipedia.org In the context of this compound derivatives, this approach can be used to introduce new functional groups by replacing the carboxylic acid moiety.

These reactions often proceed through a radical mechanism, which can be initiated by photoredox catalysis. sioc.ac.cnnih.gov For instance, a carboxylic acid can be oxidized by a photoexcited catalyst to generate a radical species after the loss of carbon dioxide. sioc.ac.cn This radical can then participate in various transformations, such as addition to an alkene (Michael addition) or coupling with another radical. sioc.ac.cn

In the synthesis of pyridine derivatives, palladium-catalyzed decarboxylative cross-coupling of picolinic acids (pyridine-2-carboxylic acids) with aryl halides has been achieved. rsc.org While direct studies on the decarboxylative radical addition of this compound are not widely reported, the principles of decarboxylative coupling of heteroaromatic acids are well-established. wikipedia.org These reactions can be catalyzed by various metals, including copper and palladium, often in bimetallic systems. wikipedia.orgnih.gov Recent advances have also focused on copper-catalyzed strategies that utilize photoinduced ligand-to-metal charge transfer (LMCT) to convert heteroaryl acids into aryl radicals under mild conditions, which can then be used in subsequent cross-coupling reactions. princeton.edu

Spectroscopic and Structural Characterization of 2 Pyridin 2 Yloxy Propanoic Acid and Its Derivatives

Applications of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(Pyridin-2-yloxy)propanoic acid, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the pyridine (B92270) ring, the propanoic acid moiety, and the chiral center. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the chiral center (C2 of the propanoic acid) would likely appear as a quartet, due to coupling with the adjacent methyl protons, at a chemical shift influenced by the adjacent oxygen and carbonyl groups. The methyl protons would present as a doublet. The acidic proton of the carboxylic acid group would be observed as a broad singlet, often at a downfield chemical shift (δ 10-13 ppm), although its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of the spectrum (δ 170-185 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the position of the nitrogen atom and the ether linkage. The chiral carbon (C2) and the methyl carbon of the propanoic acid moiety would have characteristic shifts in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl H10.0 - 13.0 (broad s)-
Pyridine H36.8 - 7.2 (m)~112
Pyridine H47.6 - 8.0 (m)~140
Pyridine H56.9 - 7.3 (m)~118
Pyridine H68.1 - 8.5 (d)~148
Propanoic CH4.8 - 5.2 (q)~70
Propanoic CH₃1.5 - 1.8 (d)~18
Carbonyl C-~175
Pyridine C2-~163
Pyridine C3-~112
Pyridine C4-~140
Pyridine C5-~118
Pyridine C6-~148

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₉NO₃, the expected monoisotopic mass is approximately 167.0582 g/mol . mdpi.com

Electron ionization (EI) mass spectrometry of this compound would likely lead to a molecular ion peak ([M]⁺) at m/z 167. Subsequent fragmentation could involve several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (•COOH), leading to a fragment ion. Another likely fragmentation is the cleavage of the ether bond, resulting in ions corresponding to the pyridinoxy group and the propanoic acid moiety. Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation route.

While experimental mass spectra for this compound are not detailed in the provided search results, predicted collision cross-section (CCS) values for various adducts have been calculated. mdpi.com These predictions can be valuable for identification in ion mobility-mass spectrometry experiments. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 132.8 Ų. mdpi.com

The fragmentation of related aryloxypropanoic acid derivatives, such as those used as herbicides, has been studied by gas chromatography-mass spectrometry (GC-MS). nih.gov These studies reveal characteristic fragmentation patterns that can be extrapolated to understand the behavior of this compound under mass spectrometric conditions. nih.gov

Interactive Data Table: Predicted m/z Values for Adducts and Fragments of this compound

Adduct/Fragment Predicted m/z
[M+H]⁺168.06552 mdpi.com
[M+Na]⁺190.04746 mdpi.com
[M-H]⁻166.05096 mdpi.com
[M+K]⁺206.02140 mdpi.com
[M+H-H₂O]⁺150.05550 mdpi.com

Note: These values are based on theoretical predictions and can be used to guide experimental mass spectrometry analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. For this compound, which is a chiral compound, X-ray crystallography of a single crystal of one of its enantiomers would unambiguously establish its absolute stereochemistry (R or S configuration).

The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen. These interactions are crucial in dictating the packing of the molecules in the crystal lattice. The carboxylic acid moieties are likely to form hydrogen-bonded dimers, a common structural motif in the solid state for this functional group.

Although a crystal structure for this compound itself is not available in the provided search results, crystallographic data for related compounds, such as derivatives of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide, have been reported. hmdb.ca These studies provide insights into the supramolecular features and intermolecular contacts in crystals of related pyridine-containing molecules. hmdb.ca Additionally, the crystal structure of allene (B1206475) oxide cyclase, an enzyme that binds a related cyclic fatty acid, shows how such molecules can be oriented within a binding pocket. nih.gov

A theoretical study on pyridyl radicals provides calculated structural parameters which, while not for the title compound, give an indication of the bond lengths and angles within the pyridine ring. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

The carboxylic acid group will give rise to a broad O-H stretching band in the region of 2500-3300 cm⁻¹ in the IR spectrum, and a sharp, intense C=O stretching band around 1700-1730 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage will appear in the fingerprint region (1000-1300 cm⁻¹).

The pyridine ring will exhibit several characteristic vibrations. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the pyridine ring C-H bonds will give rise to a series of bands in the fingerprint region.

While a specific vibrational spectrum for this compound is not provided, the IR spectrum of 2-phenoxypropionic acid is available and shows the characteristic broad O-H stretch and the C=O stretch at approximately 1720 cm⁻¹. nih.gov Theoretical and experimental studies on the vibrational spectra of pyridyl radicals and other pyridine derivatives can also be used to predict and interpret the vibrational modes of the title compound. nih.govmdpi.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1730
Pyridine RingC-H stretch3000 - 3100
Pyridine RingC=C, C=N stretch1400 - 1600
Ether LinkageC-O stretch1200 - 1250
Propanoic AcidC-O stretch1280 - 1320
Alkyl GroupC-H stretch2850 - 3000

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for determining the enantiomeric purity and the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be used to assign the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical predictions. For aryloxypropionic acids, ECD has been successfully used to determine the absolute configuration by derivatizing the carboxylic acid with a chiral probe. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. A study on the enantiomers of 2-(2-chlorophenoxy)propanoic acid and 2-(3-chlorophenoxy)propanoic acid demonstrated the use of VCD, in conjunction with density functional theory (DFT) calculations, to unambiguously determine their absolute configurations. nih.gov To overcome difficulties arising from intermolecular hydrogen bonding in the free acids, the corresponding methyl esters were analyzed. nih.gov A similar approach would be highly applicable to this compound.

The mechanism of chiral recognition for 2-aryloxypropionic acids on chiral stationary phases in high-performance liquid chromatography (HPLC) has also been investigated using a CD detector, which allows for the determination of the elution order of the enantiomers. nih.gov

These chiroptical methods are crucial for the quality control of enantiomerically pure forms of this compound, which may be important if the biological activity of the two enantiomers differs.

Stereochemical Considerations and Their Implications for 2 Pyridin 2 Yloxy Propanoic Acid Analogues

Chirality at the α-Carbon of the Propanoic Acid Chain

The core structure of 2-(Pyridin-2-yloxy)propanoic acid and its analogues features a propanoic acid chain linked to an aryloxy group. The second carbon atom of this propanoic acid chain, the α-carbon, is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and the pyridin-2-yloxy group. This arrangement makes the α-carbon a stereogenic center, or chiral center.

The presence of this single chiral center means that these compounds exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. For instance, the herbicide Mecoprop, or 2-(4-chloro-2-methylphenoxy)propanoic acid, exists as (R)-mecoprop and (S)-mecoprop. researchgate.net While physically and chemically similar in an achiral environment, these enantiomers interact differently with chiral biological molecules, such as enzymes. researchgate.net

Diastereomerism and Enantiomerism in Substituted Derivatives

When additional chiral centers are introduced into the molecule, for example, through substitution on the pyridine (B92270) ring or other parts of the structure, the number of possible stereoisomers increases. Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other.

Consider a hypothetical derivative with two chiral centers. This would result in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are an enantiomeric pair, as are the (R,S) and (S,R) isomers. However, the relationship between the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric. Unlike enantiomers, diastereomers have different physical properties and can be separated by techniques like chromatography. The introduction of these additional stereocenters further complicates the biological activity profile, as each stereoisomer can have a unique interaction with target enzymes. nih.gov

Influence of Stereochemistry on Biological Activity Profiles

The herbicidal activity of AOPP compounds stems from their ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses, which is essential for fatty acid synthesis. mdpi.com This interaction is highly stereospecific.

In pharmacology and toxicology, the more biologically active enantiomer of a chiral compound is termed the "eutomer," while the less active one is the "distomer." For AOPP herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer. clockss.org The (S)-enantiomer is largely inactive. nih.gov

This significant difference in activity highlights the importance of the three-dimensional structure for binding to the ACCase enzyme. The (R)-enantiomer possesses the correct spatial orientation to fit into the active site of the enzyme and inhibit its function effectively. The (S)-enantiomer, being a mirror image, does not fit correctly and thus exhibits little to no herbicidal effect. For example, in the case of the herbicide diclofop, the (R)-enantiomer is the active herbicide, while the (S)-enantiomer is inactive. nih.gov

Table 1: Herbicidal Activity of AOPP Enantiomers

HerbicideEutomer (Active Enantiomer)Distomer (Inactive Enantiomer)Primary Target
Mecoprop(R)-(+)-Mecoprop(S)-(-)-MecopropPlant Growth
Diclofop(R)-Diclofop(S)-DiclofopACCase
Haloxyfop(R)-Haloxyfop(S)-HaloxyfopACCase

A fascinating metabolic process observed with many AOPP compounds is unilateral chiral inversion. This is a one-way conversion where the biologically inactive (S)-enantiomer is transformed into the active (R)-enantiomer within the target plant or in the soil. nih.govnih.gov This inversion does not happen in the reverse direction (from R to S).

This process involves the formation of a coenzyme A (CoA) thioester of the propionic acid. nih.gov The inactive (S)-enantiomer is converted to its CoA derivative, which can then undergo racemization (conversion to a mixture of R and S forms) before being hydrolyzed back to the acid. This effectively creates a pool of the active (R)-enantiomer from the inactive (S)-form. nih.govnih.gov This phenomenon means that applying the racemic mixture (a 50:50 mix of R and S enantiomers) can ultimately lead to a higher concentration of the active herbicide than just the initial amount of the (R)-enantiomer would suggest. However, this inversion is not always observed in all species or conditions. nih.gov

Stereoselective Synthesis and its Importance in Agrochemical and Pharmaceutical Development

Given that one enantiomer is primarily responsible for the desired biological activity, there is a significant advantage in producing only that enantiomer. The practice of synthesizing a specific stereoisomer is known as stereoselective synthesis. numberanalytics.comacs.org

The importance of this approach is multi-faceted:

Enhanced Efficacy: Applying the pure, active enantiomer (the eutomer) means that a lower total amount of the chemical can be used to achieve the same effect, increasing efficiency. nih.gov

Reduced Environmental Load: By eliminating the inactive distomer, the total amount of chemical released into the environment is reduced. This minimizes potential off-target effects and the metabolic burden on soil microorganisms and non-target organisms. bohrium.com

Improved Safety and Risk Assessment: Regulatory agencies often require data on the fate and effects of individual enantiomers to perform accurate risk assessments. nih.govacs.org Providing a single, active isomer simplifies toxicological and environmental profiling.

Economic Viability: While developing a stereoselective synthesis can be initially challenging, it can lead to a more potent and valuable final product, potentially extending patent life and reducing manufacturing costs associated with producing and separating isomers. acs.org

The development of catalytic asymmetric synthesis has become a vital tool for producing single-enantiomer agrochemicals and pharmaceuticals, ensuring that products are not only effective but also have improved environmental and safety profiles. nih.gov For example, the commercial production of herbicides like quizalofop-P-ethyl focuses on synthesizing the active (R)-enantiomer. google.com

Computational Chemistry and Theoretical Modeling of 2 Pyridin 2 Yloxy Propanoic Acid Systems

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-(Pyridin-2-yloxy)propanoic acid. These methods, such as Density Functional Theory (DFT), are employed to determine the molecule's electronic structure, which in turn dictates its reactivity. By solving approximations of the Schrödinger equation, researchers can calculate various molecular properties.

Key areas of investigation include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential, susceptible to electrophilic attack.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecule's structure and conformation.

While specific quantum-chemical studies focused solely on this compound are not extensively documented in publicly available literature, the principles are widely applied to related aryloxyphenoxypropionate (APP) herbicides. researchgate.net These studies help elucidate the electronic factors crucial for their biological activity.

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, is critical for its ability to interact with biological targets. Molecular dynamics (MD) simulations are powerful tools used to explore the conformational landscape of such molecules. rsc.org

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A typical MD simulation involves:

System Setup: A starting conformation of the molecule is placed in a simulation box, often with explicit solvent molecules (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial geometry is optimized to remove any unfavorable steric clashes.

Simulation Run: The system is heated to a desired temperature and allowed to evolve over a set period, typically nanoseconds to microseconds. The trajectory, which records the positions and velocities of all atoms at each time step, is saved for analysis.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). pnrjournal.com This method is instrumental in drug discovery and herbicide design for identifying and optimizing potential inhibitors.

For compounds like this compound, the primary target is often an enzyme. Many related aryloxyphenoxypropionate herbicides target Acetyl-CoA Carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis. nih.govresearchgate.net Docking studies of these herbicides into the ACCase active site have revealed key interactions necessary for inhibition. frontiersin.orgmdpi.com

The docking process generally involves:

Preparation: Obtaining the 3D structures of both the ligand and the protein receptor (often from crystallographic databases like the Protein Data Bank). nih.govfrontiersin.org

Sampling: Exploring a vast number of possible binding poses of the ligand within the receptor's active site.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The pose with the best score is predicted as the most likely binding mode.

Studies on related ACCase inhibitors have shown that the binding is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govfrontiersin.org For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in a protein's active site, while the pyridine and phenyl rings can engage in hydrophobic and pi-stacking interactions.

Table 1: Predicted Interaction Data for ACCase Inhibitors Similar to this compound
Compound ClassTarget ProteinKey Interacting Residues (Predicted)Primary Interaction TypesReference
AryloxyphenoxypropionatesACCase (Carboxyltransferase Domain)Ile1781, Trp2027, Ile2041, Gly2096Hydrogen Bonding, Hydrophobic Interactions mdpi.com
CyclohexanedionesACCase (Carboxyltransferase Domain)Similar to APP herbicidesHydrogen Bonding, van der Waals forces nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govdntb.gov.ua These models are essential for predicting the potency of new, unsynthesized molecules and for understanding which structural features are most important for a desired effect.

A QSAR study on a series of analogues of this compound would involve:

Data Set: Synthesizing and testing a library of related compounds to measure their biological activity (e.g., herbicidal efficacy or enzyme inhibition IC50).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed activity.

Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.

For herbicides, QSAR models have successfully identified key physicochemical properties that govern activity, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). nih.gov For example, a QSAR study might reveal that increasing the lipophilicity of a particular part of the molecule enhances its ability to cross plant cell membranes, thereby increasing its herbicidal activity.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Herbicides
Descriptor TypeExample DescriptorProperty Represented
ElectronicHOMO/LUMO EnergyReactivity, electron-donating/accepting ability
HydrophobiclogPLipophilicity, ability to cross membranes
Steric/TopologicalMolecular VolumeSize and shape constraints for binding
ConstitutionalMolecular WeightOverall size of the molecule

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens for investigating the step-by-step pathway of chemical reactions, known as the reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. rsc.orgmdpi.com This is crucial for optimizing reaction conditions, improving yields, and understanding the formation of byproducts.

The synthesis of this compound typically involves the reaction of a pyridin-2-ol derivative with a propanoic acid ester derivative. A computational study of this synthesis could elucidate:

Transition State Structures: Identifying the high-energy transition state structures allows for a deep understanding of the bond-making and bond-breaking processes. rsc.org

Activation Energies: The energy difference between the reactants and the transition state (the activation energy barrier) determines the reaction rate. Computational methods can calculate these barriers, helping to predict how changes in reactants or catalysts will affect the reaction speed.

Solvent and Catalyst Effects: The role of the solvent and any catalysts can be explicitly modeled to understand how they influence the reaction pathway and energetics.

For instance, in a nucleophilic aromatic substitution reaction to form the ether linkage, theoretical calculations could compare different potential leaving groups on the pyridine ring or different bases used to deprotonate the hydroxyl group, guiding the selection of the most efficient synthetic route.

Biological Activity and Pharmacological/agrochemical Research of 2 Pyridin 2 Yloxy Propanoic Acid Derivatives

Herbicidal Activity and Structure-Activity Relationships (SAR)

The herbicidal properties of compounds related to 2-(Pyridin-2-yloxy)propanoic acid are well-documented, with many derivatives functioning as potent agents for weed control. Their development is often rooted in the established class of aryloxyphenoxypropionate herbicides.

Aryloxyphenoxypropionate Herbicide Class: Analogues and Mode of Action

Derivatives of this compound are analogues of the aryloxyphenoxypropionate (AOPP) class of herbicides, often referred to as "FOPs". uni.lumdpi.com This major herbicide group is renowned for its effectiveness against grass weeds in broadleaf crops. mdpi.commdpi.com The fundamental mode of action for AOPP herbicides is the inhibition of lipid biosynthesis. uni.lumdpi.com

These herbicides are absorbed through the leaves and transported via the phloem to the plant's meristematic tissues, or growing points. mdpi.com There, they target and inhibit a critical enzyme, Acetyl-CoA Carboxylase (ACCase). mdpi.comnih.gov ACCase is the rate-limiting enzyme that catalyzes the first committed step in the biosynthesis of fatty acids. researchgate.netnih.gov By blocking ACCase, the herbicide halts the production of fatty acids, which are essential components for building and maintaining cell membranes. researchgate.net This disruption of membrane integrity leads to a leakage of cellular contents, cessation of cell division and elongation, and ultimately, cell death. uni.luresearchgate.net Symptoms in susceptible grass plants include the yellowing of new leaves, followed by the browning and decomposition of the growing point, a condition often called "deadheart". mdpi.com

The selectivity of AOPP herbicides is due to differences in the structure of the ACCase enzyme between grasses and broadleaf plants. mdpi.comresearchgate.net Most broadleaf species possess a form of ACCase that is naturally less sensitive to these inhibitors, rendering them tolerant. mdpi.com

Efficacy against Broadleaf and Grass Weeds

Research into novel derivatives has yielded compounds with potent herbicidal activity against a range of both broadleaf and grass weeds. In one study, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives were synthesized and tested. medchemexpress.com The results showed that specific compounds, such as I-01 and I-09, delivered potent post-emergence control of several broadleaf weeds. medchemexpress.com At a rate of 75 grams per hectare, these compounds completely inhibited the growth of common agricultural weeds like redroot pigweed, velvetleaf, and common purslane. medchemexpress.com

Another study focusing on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives also found significant herbicidal activity. researchgate.net Petri dish assays revealed that many of these compounds were potent against both broadleaf and grass weeds at a concentration of 1.0 mg/L. researchgate.net Greenhouse experiments confirmed these findings, with compound VI03 showing comparable efficacy to the commercial herbicide carfentrazone-ethyl (B33137) for controlling broadleaf weeds and superior performance against grass weeds. researchgate.net

Table 1: Herbicidal Efficacy of Selected this compound Derivatives

Derivative ClassCompoundTarget WeedsObserved Efficacy
2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivativesI-01, I-09Amaranthus retroflexus (Redroot Pigweed)Complete growth inhibition at 75 g/ha medchemexpress.com
Abutilon theophrasti (Velvetleaf)Complete growth inhibition at 75 g/ha medchemexpress.com
Portulaca oleracea (Common Purslane)Complete growth inhibition at 75 g/ha medchemexpress.com
2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivativesVI03Broadleaf WeedsComparable to carfentrazone-ethyl researchgate.net
Grass WeedsSuperior to carfentrazone-ethyl researchgate.net

Inhibition of Key Enzymatic Targets (e.g., HPPD, ACCase)

The primary mechanism for the herbicidal action of this class involves the inhibition of key plant enzymes.

ACCase Inhibition : As established for the AOPP class, the principal target is Acetyl-CoA Carboxylase (ACCase). uni.lunih.govnih.gov This enzyme exists in a homomeric form in the plastids of most grass species, which is highly susceptible to inhibition by AOPP herbicides. researchgate.net In contrast, dicots (broadleaf plants) typically have a heteromeric, insensitive form of the enzyme in their plastids, which confers their natural tolerance. researchgate.net The inhibition of ACCase blocks fatty acid synthesis, a vital metabolic pathway, leading to the death of susceptible grass weeds. researchgate.netnih.gov Molecular modeling and SAR studies have shown that the R-enantiomer of the 2-phenoxypropionic acid moiety is typically the more active form, as its conformation fits optimally into the enzyme's active site. nyxxb.cn

HPPD Inhibition : 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is the target of a different class of bleaching herbicides. mdpi.comnih.gov HPPD inhibitors block the catabolism of the amino acid tyrosine, specifically preventing the formation of homogentisic acid. mdpi.com This acid is a crucial precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols. mdpi.com Plastoquinone is an essential cofactor in the production of carotenoids, which protect chlorophyll (B73375) from photodegradation by sunlight. mdpi.com By inhibiting HPPD, these herbicides cause a depletion of carotenoids, leading to rapid bleaching (whitening) of new plant tissue and eventual death. mdpi.com While HPPD inhibitors represent a distinct mode of action from ACCase inhibitors, the pyridine (B92270) motif is present in various modern herbicides. However, research specifically linking this compound derivatives to significant HPPD inhibition is not prominently established in the reviewed literature. The development of herbicides based on this scaffold has predominantly focused on the ACCase-inhibition pathway.

Fungicidal Activity and Mechanism of Action

In addition to herbicidal properties, the versatile this compound scaffold has been explored for its potential as a fungicide, showing activity against various plant pathogenic fungi.

Activity against Specific Fungal Pathogens (e.g., Rhizoctonia solani)

Derivatives incorporating the pyridin-2-yloxy moiety have demonstrated notable fungicidal effects. For instance, a series of novel pyrimidinamine derivatives containing this substructure were designed and synthesized. Bioassays revealed that these compounds exhibited excellent activity against southern corn rust (Puccinia sorghi).

While direct studies of this compound derivatives against the soil-borne pathogen Rhizoctonia solani are not widely reported, research on structurally related compounds highlights the potential of this chemical space. For example, various fungicides are known to be effective against R. solani, which causes diseases like rice sheath blight and tobacco sore shin. researchgate.net Studies on other heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have shown significant activity against R. solani, with some compounds demonstrating potent inhibition of mycelial growth. Similarly, research into hydrophilic cationic polymers has identified compounds with minimum inhibitory concentrations against R. solani as low as 80 μg/mL. These findings suggest that with appropriate structural modifications, derivatives of the core pyridine scaffold could be optimized to target this important pathogen.

SAR Analysis for Fungicidal Potency

Structure-activity relationship (SAR) analyses provide critical insights into the features required for potent fungicidal activity in pyridine-containing compounds. In a study of pyrimidinamine derivatives featuring a pyridin-2-yloxy moiety, specific substitutions were found to be crucial for efficacy. The compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) showed the best control of corn rust, with an EC50 value of 0.60 mg/L. This indicates that the presence of a trifluoromethyl group on the pyridine ring and a chloro-substituent on the pyrimidine (B1678525) ring significantly enhances fungicidal power.

Broader SAR studies on pyridine derivatives reveal general principles that can guide the design of new fungicides. The presence and position of specific functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) have been shown to enhance the biological activity of pyridine compounds. researchgate.net Conversely, the addition of bulky groups or certain halogen atoms can sometimes decrease activity. researchgate.net For 1,2,4-oxadiazole derivatives active against R. solani, SAR analysis showed that the nature and substitution pattern on the aromatic rings attached to the core heterocycle were critical determinants of potency. These collective findings underscore the importance of fine-tuning the electronic and steric properties of the molecule to achieve optimal interaction with the fungal target.

Anti-Fibrotic Activity of Pyridine-Containing Propanoic Acid Derivatives

Fibrosis is the harmful buildup of excess fibrous connective tissue in an organ or tissue, and it is a factor in many diseases. Certain pyridine-containing propanoic acid derivatives have shown promise as anti-fibrotic agents.

A key indicator of fibrosis is the excessive production of collagen. Research has shown that certain pyridine derivatives can effectively inhibit collagen synthesis. For instance, the plant alkaloid halofuginone (B1684669) is known to inhibit the synthesis of collagen type I. nih.gov Studies in mouse models of scleroderma demonstrated that halofuginone reduced skin collagen content in a concentration-dependent manner. nih.gov This was confirmed by measuring hydroxyproline (B1673980) levels, a major component of collagen, in skin biopsies. nih.gov

In a study on novel 2-(pyridin-2-yl) pyrimidine derivatives, compounds 12m and 12q were found to effectively inhibit the expression of collagen and the amount of hydroxyproline in the cell culture medium. mdpi.comnih.gov Another pirfenidone (B1678446) derivative, PBD-617 , was shown to decrease the levels of collagen I and collagen III in rats with bleomycin-induced pulmonary fibrosis. nih.gov

Hepatic stellate cells (HSCs) play a crucial role in the development of liver fibrosis. When activated, these cells are the primary source of the extracellular matrix, including collagen, that accumulates in the liver. Therefore, the evaluation of potential anti-fibrotic compounds is often conducted using HSCs.

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were assessed for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). mdpi.comnih.gov In this research, fourteen of the synthesized compounds demonstrated superior anti-fibrotic activities compared to the control drugs, Pirfenidone and Bipy55′DC. mdpi.comnih.gov Notably, compounds 12m and 12q exhibited the most potent activities, with IC₅₀ values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.gov Further investigation through an ELISA method revealed that compound 12m could reduce the expression of Collagen type I alpha 1 (COL1A1), a key fibrotic marker, in HSC-T6 cells. mdpi.com

Potential as Nonsteroidal Anti-inflammatory Drug (NSAID) Analogues

The structural characteristics of some pyridine-containing propanoic acid derivatives have led to investigations into their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory effects of NSAIDs are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.gov The discovery of these two isoforms has spurred the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic benefits while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Recent research has identified pyridazine (B1198779) derivatives as a promising new template for developing COX-2 inhibitors. nih.gov Studies on these derivatives have shown that specific structural features can influence their COX-2 inhibitory potential. For example, the presence of an electron-donating group may enhance the COX-2 inhibitory action of compounds bearing a thiazolidinone ring. nih.gov It was also noted that compounds with a hydrazine (B178648) moiety tend to exhibit greater COX-2 inhibition. nih.gov

Other Reported Biological Activities of Related Pyridine/Propanoic Acid Scaffolds

The versatile pyridine and propanoic acid scaffolds have been explored for a variety of other biological activities beyond their anti-fibrotic and anti-inflammatory potential.

The pyridine scaffold is a component of many compounds with a wide range of biological activities, including antimicrobial and antiviral properties. nih.govresearchgate.net Pyridine derivatives have demonstrated efficacy against various viruses, such as human immunodeficiency viruses (HIV), hepatitis B and C viruses (HBV and HCV), and respiratory syncytial virus (RSV). nih.gov The mechanisms of action are diverse and can include the inhibition of viral replication and protein synthesis. nih.gov

In the realm of antimicrobial research, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent activity against multidrug-resistant bacteria and fungi. mdpi.com For instance, hydrazone derivatives incorporating heterocyclic substituents displayed enhanced antimicrobial activity. mdpi.com Specifically, compounds with a phenyl substituent showed activity against methicillin-resistant Staphylococcus aureus (MRSA), and the addition of a nitro group to the phenyl ring increased activity against both S. aureus and E. faecalis. mdpi.com

Furthermore, some pyridine compounds have been investigated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against strains like S. aureus, B. subtilis, and E. coli. nih.gov

Antitumor/Anticancer Activity (e.g., Cdk inhibitors, hepsin inhibitors)

Derivatives of pyridine, a core component of this compound, have been the focus of significant research in oncology due to their potential as inhibitors of key cellular processes involved in tumor growth and proliferation. Notably, their role as cyclin-dependent kinase (CDK) inhibitors has been a prominent area of investigation.

Cyclin-dependent kinases are crucial enzymes that regulate the cell cycle, and their abnormal activation is a common feature in many human cancers. google.com The development of small molecule inhibitors targeting CDKs represents a key strategy in cancer therapy. google.comgoogle.com Substituted 2-amino pyridines, for instance, have been identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4), demonstrating their potential in treating uncontrolled cell proliferation diseases like cancer. google.com Research has led to the design and synthesis of various pyridine derivatives that show significant inhibitory activity against different CDK enzymes. For example, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory effects on CDK9. nih.gov The most potent of these, compound 2g , not only inhibited cancer cell proliferation by blocking Rb phosphorylation but also induced apoptosis by downregulating downstream proteins Mcl-1 and c-Myc. nih.gov

Similarly, new pyridine, pyrazolopyridine, and furopyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme. nih.gov Several of these compounds, such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile , exhibited potent inhibition of the CDK2/cyclin A2 enzyme complex. nih.gov The development of such compounds is often aimed at treating a wide range of cancers, including breast cancer, ovarian cancer, lung cancer, and various leukemias, where CDK4/6 dysregulation is a key factor. google.com

Beyond CDK inhibition, pyridine derivatives have shown broader antitumor properties. The novel pyridine derivative LHT-17-19 demonstrated both antitumor and antimetastatic properties in mouse models of lung cancer. rrpharmacology.ruresearchgate.net Studies on its cytotoxic effects against human neoplasia cell lines, such as colon cancer (HT29) and breast cancer (MCF-7), revealed significant inhibitory concentrations. researchgate.net Another study focused on pyridine-hydroxamic acid derivatives as potential antiproliferative agents by targeting histone deacetylases (HDACs), another important class of anticancer drug targets. nih.gov The synthesized compounds 15j (2-thiophene derivative) and 15k (2-furan derivative) showed the highest antiproliferative activity in breast and prostate cancer cell lines. nih.gov

DerivativeTarget/MechanismCancer Cell Line(s)Key Findings
LHT-17-19 CytotoxicityHT29 (Colon), MCF-7 (Breast)Showed significant cytotoxicity with inhibitory concentrations of 1.3 × 10⁻⁷ M for HT29 and 1.6 × 10⁻⁵ M for MCF-7. researchgate.net
Compound 2g CDK9 InhibitionMIA PaCa-2 (Pancreatic)Inhibited cell proliferation by blocking Rb phosphorylation and induced apoptosis. nih.gov
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile CDK2 InhibitionHCT-116, MCF-7, HepG2, A549Showed potent CDK2/cyclin A2 enzyme inhibition with an IC₅₀ value of 0.24 µM. nih.gov
15j (2-thiophene) HDAC InhibitionBT-474, MDA-MB-231 (Breast), PC3 (Prostate)Displayed high antiproliferative activity at a 10 µM concentration. nih.gov
15k (2-furan) HDAC InhibitionBT-474, MDA-MB-231 (Breast), PC3 (Prostate)Exhibited significant cell growth inhibition and regulated genes related to the cell cycle. nih.gov

Calcium Channel Modulation

The modulation of calcium channels is a critical mechanism for controlling various physiological processes, and drugs that interact with these channels are vital in cardiovascular medicine. nih.gov Dihydropyridine derivatives, which share a heterocyclic pyridine ring, are well-known calcium channel modulators. nih.govnih.gov These compounds can act as either antagonists (blockers) or agonists (activators) of calcium channels, thereby decreasing or increasing calcium ion flux across cell membranes. nih.gov

Research into pyridine derivatives has explored their potential to modulate calcium channel function. A study involving the synthesis of 1,4-dihydropyridine-5-carboxylates, which incorporate a pyridine moiety, examined their effects on smooth-muscle calcium channels. researchgate.net The position of substituents on the pyridine ring was found to be a key determinant of antagonist activity. Derivatives with a C-4 2-pyridyl substituent generally showed more potent calcium channel antagonist activity compared to those with 3-pyridyl or 4-pyridyl groups. researchgate.net

Specifically, compounds with a C-4 2-trifluoromethylphenyl (16 ), 2-pyridyl (17 ), or benzofurazan-4-yl (20 ) substituent demonstrated IC₅₀ values in the range of 0.55 to 38.6 μM, indicating notable antagonist effects. researchgate.net In contrast, analogs with 3-pyridyl (18 ) or 4-pyridyl (19 ) substituents had significantly lower potency. researchgate.net

Furthermore, some of these pyridine derivatives were found to act as cardiac calcium channel agonists. The Bay K 8644 analog, 16b , which is an O2-ethyl-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate derivative, was identified as a potent positive inotrope, being approximately eight times more potent than the reference compound Bay K 8644. researchgate.net This highlights the dual potential of pyridine-based structures to act as either calcium channel antagonists or agonists, depending on their specific chemical configuration. nih.govresearchgate.net

Compound GroupC-4 SubstituentActivity TypePotency (IC₅₀/EC₅₀)
16a-d 2-TrifluoromethylphenylAntagonist / AgonistIC₅₀: 0.55 - 38.6 µM / 16b EC₅₀: 0.096 µM researchgate.net
17a-d 2-PyridylAntagonistIC₅₀: 0.55 - 38.6 µM researchgate.net
18 3-PyridylAntagonist (weak)IC₅₀ > 29.91 µM researchgate.net
19 4-PyridylAntagonist (weak)IC₅₀ > 29.91 µM researchgate.net
20a-d Benzofurazan-4-ylAntagonist / AgonistIC₅₀: 0.55 - 38.6 µM / Equipotent with PN 202-791 researchgate.net

Drug Discovery and Lead Compound Optimization

The process of drug discovery often begins with identifying a "hit" or "lead" compound that shows desired biological activity, followed by lead optimization to enhance its properties into a viable drug candidate. arxiv.orgpatsnap.com This iterative process involves modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com Pyridine derivatives have been a fertile ground for such optimization efforts, particularly in the development of kinase inhibitors.

Lead optimization in this context often employs structure-activity relationship (SAR) analysis and computational modeling to guide the synthesis of new analogs. patsnap.com For instance, in the development of CDK inhibitors, researchers systematically modify the pyridine scaffold to identify which functional groups enhance potency and selectivity. google.comgoogle.com The discovery of 2-(2′-pyridyl) pyrido[2,3-d]pyrimidinones as selective inhibitors of CDK4 and CDK6 is an example of such a process. google.com

In the context of hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy, a series of pyridine-2-carboxamide analogues were developed. nih.gov The lead optimization challenge was to balance kinase selectivity with favorable pharmacokinetic properties. Through iterative design and synthesis, compound 19 was identified, showing not only potent HPK1 inhibition but also excellent selectivity and robust in vivo efficacy in murine cancer models when combined with anti-PD-1 therapy. nih.gov This demonstrates a successful lead optimization campaign, transforming an initial concept into a compound with a promising safety and efficacy profile ready for further translational studies. nih.govresearchgate.net

Applications in Organic Synthesis and Other Scientific Domains

Use as Building Blocks for Complex Molecular Architectures

The pyridine (B92270) ring and the propanoic acid side chain in 2-(pyridin-2-yloxy)propanoic acid provide multiple reactive sites, rendering it a useful building block for the synthesis of more complex molecular structures. The nitrogen atom of the pyridine ring can act as a nucleophile or a coordination site for metals, while the carboxylic acid group can undergo various transformations such as esterification and amidation.

Research has shown that pyridine derivatives are integral components in the creation of diverse and complex molecules. For instance, derivatives of pyridinyl-propionic acid have been synthesized to create fused heterocyclic systems. One study detailed the synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives starting from pyroglutamic acid, highlighting the utility of the pyridinyl-propionic acid scaffold in constructing intricate molecular frameworks. researchgate.net

Furthermore, the pyridine moiety is a key component in the synthesis of novel pyrimidine (B1678525) derivatives. A series of 2-(pyridin-2-yl) pyrimidine derivatives with potential biological activities have been designed and synthesized, demonstrating the role of pyridine-containing building blocks in medicinal chemistry for the development of new therapeutic agents. mdpi.com These examples underscore the potential of this compound to serve as a foundational element in the assembly of complex molecules with desired functionalities.

Starting MaterialResulting Complex ArchitectureSynthetic ApproachReference
Pyroglutamic acid4,5-fused-3-hydroxypyridinyl-2-propionic acid derivativesMulti-step synthesis involving ketone transformations researchgate.net
Pyridine-containing precursors2-(Pyridin-2-yl) pyrimidine derivativesDesign and synthesis of novel heterocyclic compounds mdpi.com

Ligand Design in Transition Metal Catalysis

The pyridine nitrogen atom in this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The ability of the pyridine group to coordinate with a metal center can influence the reactivity and selectivity of catalytic reactions.

Pyridine-based ligands are widely employed in transition metal complexes for various catalytic applications. researchgate.net Research has revealed that in some manganese-based oxidation catalysis, pyridin-2-yl based ligands can decompose in situ to form pyridine-2-carboxylic acid, which then acts as the active catalytic species. researchgate.netrsc.org This finding is significant as it suggests that this compound, being a derivative of pyridine-2-carboxylic acid, could serve as a precursor to the active ligand or be a competent ligand itself in similar catalytic systems.

Moreover, 2-pyridonates, which are structurally related to the pyridin-2-yloxy moiety, have been identified as a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. rsc.org The electronic properties of the pyridine ring, coupled with the coordinating ability of the carboxylate group, can be fine-tuned to achieve desired catalytic outcomes.

Ligand TypeMetalCatalytic ApplicationKey FindingReference
Pyridin-2-yl based ligandsManganeseOxidation of alkenes and alcoholsIn situ decomposition to pyridine-2-carboxylic acid as the active catalyst researchgate.netrsc.org
2-Pyridonates3d Transition MetalsVarious catalytic transformationsVersatile ligand platform with intriguing stereoelectronic features rsc.org

Intermediate in Fine Chemical Production (e.g., agrochemicals, pharmaceuticals)

The structural motif of this compound is found in several commercially important fine chemicals, particularly in the agrochemical and pharmaceutical industries. Its role as a key intermediate allows for the efficient synthesis of these target molecules.

A notable example in the agrochemical sector is the synthesis of aryloxyphenoxypropionate herbicides, such as quizalofop-p-ethyl. The synthesis of quizalofop (B1680410) involves the coupling of a substituted phenol (B47542) with a propionic acid derivative. For instance, the synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid, a key intermediate for quizalofop, utilizes (R)-2-(4-hydroxyphenoxy)propionic acid as a starting material. chemicalbook.com Given the structural similarity, this compound is a potential intermediate for analogous herbicides where the quinoxaline (B1680401) moiety is replaced by a pyridine ring.

In the pharmaceutical realm, pyridine-containing compounds are prevalent. The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential anti-fibrosis activity further illustrates the importance of pyridine-based intermediates in drug discovery and development. mdpi.com The versatility of the pyridine and propionic acid functionalities allows for the introduction of various substituents to modulate the biological activity of the final product.

IndustryProduct ClassExample Intermediate/ProductRole of Pyridine-Propanoic Acid MoietyReference
AgrochemicalAryloxyphenoxypropionate HerbicidesQuizalofopKey structural component for herbicidal activity chemicalbook.com
PharmaceuticalAnti-fibrotic agents2-(Pyridin-2-yl) pyrimidine derivativesCore scaffold for developing therapeutic compounds mdpi.com

Probe Molecules for Chemical Biology Studies

The inherent spectroscopic properties of the pyridine ring make it a useful component in the design of fluorescent probes for studying biological systems. These probes can be used to visualize and quantify biological molecules and processes.

While this compound itself has not been extensively studied as a probe, its structural elements are found in various reported probe molecules. For example, a fluorescent probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold has been developed for pH sensing and has shown antimicrobial activity. nih.govmdpi.com This demonstrates the utility of the pyridine moiety in creating functional probes.

In another study, a pyrazoline derivative containing a pyridin-2-yl group, 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (PYDP), was investigated as a fluorescent probe for energy transfer studies and cell staining applications. nih.govresearchgate.net The probe was found to be useful for imaging the cytoplasm of cells. These examples highlight the potential for developing derivatives of this compound as novel probes for chemical biology research, where the propanoic acid group could be used for conjugation to other molecules of interest.

Probe MoleculeCore StructureApplicationKey FeatureReference
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivativePyridine-oxadiazolepH sensing, antimicrobialColorimetric and fluorescent response to pH nih.govmdpi.com
2-(5-(Pyridin-2-yl)-1H-pyrazol-3-yl) phenol (PYDP)Pyridine-pyrazolineFRET studies, cell imagingFluorescent staining of cytoplasm nih.govresearchgate.net

Patent Landscape and Commercialization Avenues

Analysis of Intellectual Property Protecting Synthesis and Applications

The intellectual property landscape for 2-(Pyridin-2-yloxy)propanoic acid and its structural analogs is primarily concentrated within the agrochemical and pharmaceutical industries. Patents in this chemical space generally cover novel synthesis methods, specific derivatives or analogs, formulations, and methods of use for particular applications.

A significant area of patent activity involves derivatives of pyridinyloxy-phenoxy-propionic acids, a class of compounds known for their herbicidal activity. Patents in this domain, such as those for "Novel alpha-(pyridyl-2-oxy-phenoxy)-propionic acid derivatives," claim the compounds themselves and their use as herbicides and plant growth regulators. google.com The claims often encompass a broad range of structural variations to protect a wide chemical space around the core active molecule. For example, patents may cover various substitutions on both the pyridine (B92270) and phenoxy rings, as well as different ester forms of the propionic acid group, which can enhance uptake and efficacy in plants. google.com

The commercial herbicide Clodinafop-propargyl, which is the 2-propynyl ester of (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid, exemplifies a successfully patented and commercialized compound within this class. federalregister.gov Patents protecting such compounds typically detail specific synthesis routes and formulations that improve stability and field performance.

In the pharmaceutical sector, while patents for the exact this compound structure are less prominent, related pyridine-containing molecules are frequently patented for therapeutic applications. For instance, patents exist for 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which have been identified as potent inhibitors of cyclin-dependent kinases for the treatment of cancer and inflammatory diseases. google.com These patents protect the core structures, methods of synthesis, and their use in treating cell proliferative disorders. The intellectual property strategy in pharmaceuticals often involves claiming not just the active compound but also its pharmaceutically acceptable salts, esters, and prodrugs to ensure broad protection. google.com The existence of patents for closely related structures like 2-(Pyridin-2-yl)propanoic acid further indicates that this general chemical motif is of interest for new discoveries. nih.gov

Commercial Development and Market Potential in Agrochemicals and Pharmaceuticals

While specific market data for this compound is not publicly available, its commercial potential can be inferred from the applications of structurally similar compounds and the market dynamics of the agrochemical and pharmaceutical industries.

Agrochemicals: The global agrochemicals market is a substantial and growing sector, valued at over USD 270 billion in 2023 and projected to expand significantly by the end of the decade. grandviewresearch.com The herbicide segment constitutes a major portion of this market, driven by the need to control weeds and maximize crop yields to feed a growing global population. polarismarketresearch.commordorintelligence.com

The potential for this compound as a herbicide is significant. Its structural similarity to the aryloxyphenoxypropionate class of herbicides—a group that includes several commercially successful products—suggests it could be developed as a selective post-emergence herbicide for controlling grass weeds in broadleaf crops. epa.gov The success of these "fop" herbicides indicates a well-established market and an ongoing need for new active ingredients to manage weed resistance and meet evolving environmental standards. The development of new herbicides, including novel formulations and active ingredients, is a key focus for major industry players like BASF and Sumitomo Chemical. polarismarketresearch.com Should this compound or its derivatives demonstrate high efficacy, good crop safety, and a favorable environmental profile, its market potential could be substantial.

Pharmaceuticals: The pharmaceutical market is one of the largest and most research-intensive industries worldwide. Pyridine-containing compounds are a well-established and important class of scaffolds in drug discovery, forming the core of numerous approved drugs. Their ability to form hydrogen bonds and engage in various biological interactions makes them attractive for designing enzyme inhibitors and receptor modulators.

The potential for this compound in pharmaceuticals would depend on its biological activity. Related patented compounds are being investigated for applications in oncology and inflammatory diseases by targeting enzymes like cyclin-dependent kinases. google.com If this compound or its derivatives were found to have potent and selective activity against a validated therapeutic target, it could enter the lengthy and expensive drug development pipeline. Given the high value of novel therapeutics, particularly in areas of unmet medical need like cancer, a successful pharmaceutical application would represent a significant commercial opportunity.

Regulatory Considerations for New Compound Development

The commercialization of a new chemical like this compound is contingent upon navigating a stringent and complex regulatory landscape, which differs based on the intended application.

For Agrochemical Applications: In the United States, new agrochemicals are primarily regulated by the Environmental Protection Agency (EPA) under two key statutes: the Toxic Substances Control Act (TSCA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).

TSCA Notification: Before a new chemical substance can be manufactured or imported for commercial purposes, a Premanufacture Notice (PMN) must be submitted to the EPA. proregulations.comepa.gov The PMN requires detailed information on the chemical's identity, production volume, use, and all available data on its potential effects on human health and the environment. epa.gov The EPA conducts a risk assessment within a 90-day review period (which can be extended) to determine if the new substance presents an unreasonable risk. epa.govamericanchemistry.com

FIFRA Registration: To be sold or distributed as a herbicide, the compound must also be registered as a pesticide under FIFRA. federalregister.gov This process requires the submission of an extensive dossier of scientific data to support the safety and efficacy of the product. 24d.org The EPA evaluates comprehensive studies on potential human health effects (acute, chronic, carcinogenicity) and environmental fate and effects (impacts on non-target plants, wildlife, and water systems). 24d.org The agency establishes strict regulations and usage guidelines, including application methods and rates, which are specified on the product label. 24d.orgepa.gov The registration process is thorough and includes ongoing monitoring and re-evaluation every 15 years. 24d.org

For Pharmaceutical Applications: In the United States, new drugs are regulated by the Food and Drug Administration (FDA). The development pathway is long, scientifically rigorous, and designed to ensure the safety and efficacy of new medicines.

Preclinical Development: This stage involves laboratory and animal studies to assess the compound's biological activity and safety profile.

Investigational New Drug (IND) Application: Before human trials can begin, a company must submit an IND to the FDA, which includes data from preclinical studies, as well as information on the compound's chemistry, manufacturing, and controls (CMC), and a detailed protocol for the planned clinical trials.

Clinical Trials: Human testing proceeds through three phases (Phase I, II, and III) to evaluate safety, determine dosage, and establish efficacy in progressively larger patient populations.

New Drug Application (NDA): After successfully completing clinical trials, the company submits an NDA, which is a comprehensive application containing all data on the drug's development.

New Chemical Entity (NCE) Exclusivity: If the drug is approved and contains an active moiety not previously approved by the FDA, it may be designated as a New Chemical Entity (NCE). fda.gov NCE status grants the manufacturer five years of market exclusivity from the date of approval, during which the FDA cannot approve a generic version of the drug. avalerehealth.compharmaceutical-technology.com This exclusivity period is a critical incentive for innovation in the pharmaceutical industry. jonesday.com The FDA has also clarified its policy to allow for NCE exclusivity for new drug substances within a fixed-combination product, further encouraging development. fda.govfederalregister.gov

Future Research Horizons for this compound: Charting New Scientific Territories

The exploration of this compound and its derivatives is entering a dynamic new phase, with researchers poised to unlock novel applications and functionalities. Future investigations are branching out from established domains, venturing into innovative derivatization techniques, uncharted biological landscapes, and sophisticated delivery mechanisms. Concurrently, a strong emphasis is being placed on the development of environmentally benign synthetic routes and fostering interdisciplinary collaborations to fully exploit the potential of this versatile chemical scaffold. This article delineates the key future research directions and emerging paradigms that are set to shape the scientific journey of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for 2-(Pyridin-2-yloxy)propanoic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridin-2-ol derivatives can react with halogenated propanoic acids under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitoring reaction progress via TLC or HPLC is critical to optimize yield . Key Considerations :
  • Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Reaction TypeReagents/ConditionsYield RangeReference
SubstitutionPyridin-2-ol, ethyl 2-bromopropanoate, K₂CO₃, DMF, 80°C60-75%
OxidationH₂O₂, KMnO₄ in acidic media (for side-chain modification)45-60%

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Pyridine protons appear as a multiplet (δ 7.5-8.5 ppm), while the propanoic acid backbone shows a triplet for CH₂ (δ 2.5-3.5 ppm) and a singlet for COOH (δ 10-12 ppm). Use deuterated DMSO for solubility .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
    Validation : Compare with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in peak assignments .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation risks .
  • PPE : Nitrile gloves, lab coat, and safety goggles. For spills, neutralize with sodium bicarbonate and adsorb with inert material .
  • Emergency Measures : Eye wash stations and emergency showers must be accessible. Document exposure incidents per OSHA 29 CFR 1910.1020 .

Advanced Research Questions

Q. How can contradictory data in the compound’s bioactivity studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities.
  • Step 1 : Validate purity via HPLC (≥95%) and LC-MS to confirm molecular integrity .
  • Step 2 : Replicate assays under standardized conditions (e.g., same cell culture media, incubation time).
  • Step 3 : Use statistical tools (ANOVA, Tukey’s HSD) to assess significance of biological replicates .

Q. What computational approaches predict the reactivity of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenases). Pyridine-oxygen and carboxylate groups often form hydrogen bonds with active sites .
  • MD Simulations : GROMACS can simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
SoftwareApplicationKey Output Metrics
AutoDock VinaBinding affinity predictionΔG (kcal/mol)
GROMACSStability of ligand-protein complexesRMSD, RMSF

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Experimental Design : Prepare buffers (pH 2-12) and monitor degradation via UV-Vis (λmax ~260 nm) over 24 hours.
  • Findings : Degradation accelerates at pH >10 due to hydrolysis of the ether linkage. Stabilize with citrate buffers (pH 4-6) .
pHDegradation Half-Life (h)Major Degradants
2>48None
7.436Pyridin-2-ol
124Propanoic acid

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies?

  • Methodological Answer : Variability stems from:
  • Reagent Purity : Use freshly distilled DMF to avoid amine impurities that deactivate catalysts .
  • Temperature Control : Exothermic reactions require jacketed reactors for precise thermal management (±2°C) .
    Mitigation : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.